molecular formula C11H10N4O B602293 1,3-Dipyridin-4-ylurea CAS No. 39642-87-0

1,3-Dipyridin-4-ylurea

Cat. No. B602293
CAS RN: 39642-87-0
M. Wt: 214.23
InChI Key:
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Description

1,3-Dipyridin-4-ylurea is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 . It is an impurity of Dalfampridine (D113500), which is used to improve walking in people suffering from multiple sclerosis . It may also be used for treating injured mammalian nerve tissue .


Molecular Structure Analysis

The molecular structure of 1,3-Dipyridin-4-ylurea consists of 11 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in the molecular file (39642-87-0.mol) provided by chemical databases .


Physical And Chemical Properties Analysis

1,3-Dipyridin-4-ylurea has a melting point of 208°C and a predicted boiling point of 299.3±15.0°C . It has a predicted density of 1.370±0.06 g/cm3 and a predicted pKa of 12.43±0.70 .

Scientific Research Applications

  • Catalytic Enantioselective Synthesis : 1,3-Dipyridin-4-ylurea plays a role in catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, which are crucial for biology-oriented synthesis. These reactions are pivotal for constructing complex compounds, especially five-membered heterocycles used in pharmaceuticals and biological probes (Narayan et al., 2014).

  • Drug-Delivery Systems : 1,3-Dipyridin-4-ylurea has been used in the development of coordination polymers for drug-delivery applications, particularly in the formation of metallogels. These polymers show potential for topical application and multidrug delivery, illustrating the versatility of 1,3-Dipyridin-4-ylurea in medicinal chemistry (Biswas & Dastidar, 2021).

  • Synthesis of Pyrrolidine Structures : It's utilized in the synthesis of pyrrolidine structures through metal-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides. This method is noted for its efficiency in constructing complex pyrrolidine frameworks, which are significant in drug discovery (Adrio & Carretero, 2011).

  • Luminescent Coordination Polymers : The compound has also been used in the design of luminescent and thermally stable lanthanide coordination polymers. These polymers have potential applications in sensing and magnetic/emissive materials (Ramya et al., 2012).

  • Colorimetric Probes : Its derivative, beta-cyclodextrin-4,4'-dipyridine, has been employed to create colorimetric probes for ions, demonstrating its application in analytical chemistry for sensitive detection (Han et al., 2009).

Safety And Hazards

The safety symbol for 1,3-Dipyridin-4-ylurea is GHS06, and the signal word is "Danger" . The hazard statements include H300-H311, indicating that it can be harmful if swallowed or in contact with skin . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,3-dipyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRGJASIECDXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dipyridin-4-ylurea

CAS RN

39642-87-0
Record name N,N'-Di-4-pyridinylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039642870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-dipyridin-4-ylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-DI-4-PYRIDINYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6T4QXS7EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
P Biswas, P Dastidar - Inorganic Chemistry, 2021 - ACS Publications
A new series of coordination polymers (CPs) were synthesized and crystallographically characterized by single-crystal X-ray diffraction with the aim of developing drug-delivery systems …
Number of citations: 20 pubs.acs.org
A Azhdari Tehrani, L Esrafili, S Abedi… - Inorganic …, 2017 - ACS Publications
Urea groups are known to form strong hydrogen bonds with molecules containing atom(s) that can act as hydrogen bond acceptor(s). Thus, urea is a particularly interesting building …
Number of citations: 91 pubs.acs.org
M Lazou, S Perontsis, G Psomas - Molecules, 2023 - mdpi.com
Naproxen (6–methoxy–α–methyl–2–naphthaleneacetic acid), 1–naphthylacetic acid, 2–naphthylacetic acid and 1–pyreneacetic acid are derivatives of acetic acid bearing a …
Number of citations: 6 www.mdpi.com
P Štarha - Coordination Chemistry Reviews, 2021 - Elsevier
The development of multinuclear homometallic biologically active complexes is attractive for modern bioinorganic chemistry, because this concept offers a multiplication of the …
Number of citations: 23 www.sciencedirect.com

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